Product packaging for Secnidazole, (S)-(Cat. No.:CAS No. 618911-59-4)

Secnidazole, (S)-

Cat. No.: B3192294
CAS No.: 618911-59-4
M. Wt: 185.18 g/mol
InChI Key: KPQZUUQMTUIKBP-YFKPBYRVSA-N
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Description

Contextualization of (S)-Secnidazole as a Nitroimidazole Derivative

Secnidazole (B1681708) is firmly established within the nitroimidazole family of antimicrobial agents drugbank.comnih.gov. These compounds share a common structural feature: an imidazole (B134444) ring substituted with a nitro group, typically at the 5-position for many clinically relevant drugs nih.govdrugcentral.org. Secnidazole is structurally related to other well-known nitroimidazoles such as metronidazole (B1676534) and tinidazole (B1682380), but it exhibits distinct pharmacokinetic properties, including improved oral absorption and a longer terminal elimination half-life compared to some of its predecessors drugbank.comnih.govresearchgate.netnpwomenshealthcare.com. This class of compounds is known for its broad-spectrum activity, particularly against anaerobic microorganisms and certain protozoa nih.govacs.org.

Historical Perspectives on Nitroimidazole Development in Antimicrobial Research

The history of nitroimidazole development in antimicrobial research dates back to the 1950s with the isolation of azomycin (B20884) (2-nitroimidazole) from Streptomyces bacteria unimib.itmdpi.com. This discovery spurred significant research into synthesizing analogs and regio-isomers, leading to the development of several clinically important drugs mdpi.com. Metronidazole, the first nitroimidazole, was discovered in the mid-1950s and became a cornerstone in treating infections caused by Trichomonas vaginalis unimib.itnih.gov. Subsequent research led to the introduction of other nitroimidazoles, including tinidazole, ornidazole, and secnidazole, which often offered improved pharmacokinetic profiles, such as longer half-lives, enabling less frequent dosing researchgate.netnpwomenshealthcare.com. The therapeutic potential of nitroimidazoles has seen a resurgence, with renewed interest in their application against parasitic infections and tuberculosis, and the development of new derivatives and formulations acs.orgmdpi.com.

Enantiomeric Significance of (S)-Secnidazole in Structure-Activity Considerations

Secnidazole, as typically formulated, is a racemic mixture, meaning it contains equal amounts of both its (R) and (S) enantiomers fda.gov. Chirality, the property of a molecule being non-superimposable on its mirror image, can significantly influence a drug's biological activity, efficacy, and safety profile. While research on the specific differential activity of (S)-secnidazole compared to its (R)-enantiomer or the racemate is ongoing, it is a recognized area of investigation in structure-activity relationship (SAR) studies for nitroimidazoles pillbuys.comresearchgate.net. The pharmaceutical industry increasingly emphasizes the development of enantiomerically pure compounds to potentially enhance therapeutic benefits by reducing dosage and mitigating side effects associated with inactive or less active enantiomers researchgate.net. Studies have explored the enzymatic resolution of secnidazole to obtain its individual enantiomers for bioactivity testing, aiming to elucidate these relationships pillbuys.com.

Overview of Research Trajectories for (S)-Secnidazole

Research trajectories for secnidazole, including its enantiomers, primarily focus on its antimicrobial and antiprotozoal activities, as well as its pharmacokinetic and pharmacodynamic properties. Studies have investigated its in vitro efficacy against various pathogens, including those associated with bacterial vaginosis (BV) and protozoal infections nih.govresearchgate.netresearchgate.netnih.gov. Comparative studies have highlighted secnidazole's potent in vitro activity and its prolonged terminal elimination half-life, which supports its use in single-dose regimens for certain infections drugbank.comresearchgate.netnpwomenshealthcare.com. Research has also explored the mechanism of action, confirming the essential role of the 5-nitro group in its bioactivity, which is activated via reduction to reactive intermediates that damage pathogen DNA nih.govdrugcentral.orgnih.gov. Furthermore, efforts are underway to develop methods for enantioseparation and to evaluate the distinct pharmacological effects of individual secnidazole enantiomers, aiming to optimize its therapeutic application pillbuys.comresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O3 B3192294 Secnidazole, (S)- CAS No. 618911-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@H](C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618911-59-4
Record name Secnidazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECNIDAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0E6EW7OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Derivatization of S Secnidazole

Design and Synthesis of (S)-Secnidazole Analogues and Derivatives

Metal Complexes of (S)-Secnidazole

Secnidazole (B1681708) has been utilized as a ligand in the synthesis of coordination complexes with a range of transition metals, including copper (Cu), gold (Au), platinum (Pt), palladium (Pd), silver (Ag), cobalt (Co), nickel (Ni), and zinc (Zn) nih.govmdpi.comresearchgate.netmolaid.com. Typically, secnidazole acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom at position 3 (N3) of the imidazole (B134444) ring and the oxygen atom of its hydroxyl group mdpi.comresearchgate.net.

The resulting metal complexes often exhibit modified or enhanced biological activities compared to the parent secnidazole molecule. For instance, complexes with copper, silver, and gold have demonstrated improved antimicrobial efficacy against various bacterial species, including Staphylococcus aureus mdpi.comresearchgate.netresearchgate.net. Furthermore, several metal complexes, particularly those involving silver and gold, have shown significant anticancer activity against human cancer cell lines like MCF-7 mdpi.comresearchgate.net. Molecular docking studies have also indicated favorable binding models and energies for these complexes against cancer-related proteins, supporting their potential as anticancer agents mdpi.comresearchgate.net.

Table 1: Metal Complexes of Secnidazole

Metal IonTypical Coordination ModeReported Enhanced Biological ActivityReferences
Cu(II)Bidentate (N3, OH)Enhanced antimicrobial, enhanced anticancer mdpi.comresearchgate.netresearchgate.net
Au(III)Bidentate (N3, OH)Enhanced anticancer mdpi.comresearchgate.net
Pt(II)Bidentate (N3, OH)Enhanced antimicrobial, enhanced anticancer mdpi.comresearchgate.net
Pd(II)Bidentate (N3, OH)Enhanced antimicrobial, enhanced anticancer mdpi.comresearchgate.net
Ag(I)Bidentate (N3, OH)Enhanced antimicrobial mdpi.comresearchgate.net
Co(II)Bidentate (N3, OH)Anticancer activity (IC50 values in the range of 160-180 µM) molaid.com
Ni(II)Bidentate (N3, OH)Part of a series with characterized geometries and coordination numbers molaid.com
Zn(II)Bidentate (N3, OH)Part of a series with characterized geometries and coordination numbers molaid.com

Structure-Activity Relationship (SAR) Studies for (S)-Secnidazole Derivatives

Structure-activity relationship (SAR) studies aim to understand how modifications to the secnidazole chemical structure influence its biological activity. Research has focused on synthesizing various derivatives to explore new therapeutic applications and improve upon the parent compound's efficacy.

Influence of Chemical Modifications on Biological Activity (In Vitro)

Chemical modifications of secnidazole have yielded derivatives with altered or enhanced biological activities.

Carbamate (B1207046) Derivatives: The synthesis of carbamate derivatives of secnidazole, such as 4-nitrophenylcarbamate, has demonstrated increased potency against protozoa like Trichomonas vaginalis and Giardia duodenalis when compared to secnidazole itself nih.gov.

Ester Derivatives: Esterification of the hydroxyl group in secnidazole has led to compounds evaluated as enzyme inhibitors. Several secnidazole esters have exhibited significant inhibitory potential in vitro against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrase (hCA I and II), and α-glucosidase. Some derivatives displayed IC50 values in the nanomolar range, indicating potent enzyme inhibition researchgate.net. For example, specific derivatives showed more than a tenfold increase in potency against certain enzymes compared to the parent drug or standard inhibitors researchgate.net.

Schiff Base Derivatives: Secnidazole-derived Schiff bases and their copper(II) complexes have been synthesized and tested for antimicrobial activity against anaerobic bacteria. These compounds exhibited in vitro antibacterial effects, with the copper(II) complexes often showing a notable enhancement in activity compared to the Schiff base ligands alone researchgate.net.

Urease Inhibitors: A series of thirty secnidazole derivatives were synthesized and assessed for their inhibitory activity against Helicobacter pylori urease. Compounds such as 5a, 6c, and 8c demonstrated potent urease inhibition, with IC50 values recorded at 1.7 μM, 1.0 μM, and 2.0 μM, respectively researchgate.net.

Mechanistic Investigations of S Secnidazole S Antimicrobial Action

Molecular Activation and Nitro Group Reduction

The antimicrobial efficacy of secnidazole (B1681708) is critically dependent on its bioactivation within the target microorganism. This process involves the reduction of its nitro group, a key structural feature responsible for its prodrug nature.

Upon entering the microbial cell, secnidazole is activated through a reduction process catalyzed by specific microbial enzymes, primarily nitroreductases nih.govdrugbank.compatsnap.comnih.govfda.gov. These enzymes are crucial for cleaving the nitro group, initiating the cascade of events that leads to the drug's cytotoxic effects. Nitroreductases are particularly abundant in anaerobic organisms, which explains secnidazole's selective toxicity towards these pathogens patsnap.comnih.govfda.gov. The reduction is typically mediated by low-redox-potential reactions involving enzymes like ferredoxin or thioredoxin reductases, often utilizing flavin cofactors and reducing agents such as NADH or NADPH nih.govmdpi.comdigitellinc.comackerleylab.com. The activity of these nitroreductases is essential for converting the inactive secnidazole prodrug into its active, cytotoxic forms nih.govresearchgate.net.

The enzymatic reduction of secnidazole's nitro group leads to the formation of highly reactive species, including nitro radical anions and other reactive intermediates nih.govdrugbank.commdpi.compatsnap.com. These unstable intermediates are the primary agents responsible for the drug's antimicrobial activity. They are potent electrophiles that can interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids patsnap.commdpi.comencyclopedia.pub. The generation of these reactive species is a hallmark of nitroimidazole metabolism and is central to their mechanism of action patsnap.commdpi.comencyclopedia.pubscispace.com.

Cellular and Molecular Targets of (S)-Secnidazole

The reactive intermediates generated from secnidazole's activation target multiple essential cellular components, leading to a comprehensive disruption of microbial function.

A primary molecular target of secnidazole's reactive intermediates is the microbial DNA drugbank.compatsnap.comfda.govpatsnap.comhealthwire.pk. These intermediates interact with DNA, causing significant damage that compromises its integrity and functionality patsnap.commdpi.compatsnap.comencyclopedia.pubscispace.com. Specifically, they induce DNA strand breaks, both single and double-stranded, and disrupt the helical structure of the DNA molecule patsnap.compatsnap.comscispace.comhealthwire.pkresearchgate.netfrontiersin.orgcore.ac.uk. This damage interferes with fundamental processes such as DNA replication and synthesis, ultimately leading to cell death patsnap.comfda.govpatsnap.comhealthwire.pk. Studies have indicated that reduced nitroimidazoles can bind to DNA, leading to strand breaking and helix destabilization scispace.com.

Beyond direct DNA damage, the reactive metabolites of secnidazole can also interfere with protein synthesis and DNA replication processes nih.govdrugbank.commdpi.compatsnap.comnih.gov. By disrupting the machinery involved in these essential cellular functions, secnidazole further impairs the viability and proliferation of susceptible microorganisms nih.govdrugbank.commdpi.compatsnap.comnih.gov. The exact mechanisms by which protein synthesis is inhibited are not as extensively detailed as DNA damage, but the reactive intermediates are implicated in disrupting these cellular pathways nih.govdrugbank.commdpi.compatsnap.comnih.gov.

The reactive intermediates generated by secnidazole's activation can also inhibit the function of critical enzymes and disrupt cellular energy production pathways patsnap.comdigitellinc.com. These intermediates can inactivate enzymes vital for metabolic activities and energy generation, thereby further compromising the pathogen's survival patsnap.com. While specific enzymes targeted by secnidazole are not always explicitly enumerated in general descriptions, the broad impact on cellular processes suggests interference with key metabolic enzymes and pathways essential for microbial life.

Depletion of Intracellular Thiols

The antimicrobial and antiprotozoal activity of secnidazole is initiated by its entry into the target pathogen, where its nitro group undergoes reduction. This reduction is typically catalyzed by microbial nitroreductase enzymes, particularly abundant in anaerobic organisms drugbank.comnih.govclinicaltrialsarena.comfda.gov. The reduction process generates reactive intermediates, including radical anions and other cytotoxic species drugbank.comnih.govclinicaltrialsarena.comfda.gov. A critical consequence of these reactive intermediates is the depletion of intracellular thiols drugbank.comnih.govclinicaltrialsarena.comfda.govnih.gov. Thiols, such as glutathione (B108866) and cysteine, are vital for maintaining cellular redox balance, participating in enzymatic reactions, and acting as cellular antioxidants researchgate.netplos.org. By covalently binding to or otherwise depleting these essential thiol-containing molecules and proteins, secnidazole disrupts critical cellular functions, including redox homeostasis and enzyme activity plos.orgresearchgate.net. For instance, in T. vaginalis and E. histolytica, metronidazole (B1676534) (a related nitroimidazole) has been shown to form adducts with free cysteine, drastically reducing its levels, and to impair the activity of thioredoxin reductase, an enzyme crucial for thiol-based redox regulation plos.orgresearchgate.net. This disruption of the thiol pool and redox balance is a key factor in the pathogen's demise.

Selective Toxicity against Anaerobic Microorganisms and Protozoa

Secnidazole exhibits a notable selective toxicity, primarily targeting anaerobic bacteria and protozoa while largely sparing aerobic organisms and host cells drugbank.comnih.govfda.govpatsnap.compatsnap.comtandfonline.com. This selectivity is a direct consequence of its mechanism of action, which relies on reductive activation.

Biochemical Basis for Selectivity

The biochemical basis for secnidazole's selective toxicity lies in the differential enzymatic machinery present in anaerobic versus aerobic organisms patsnap.compatsnap.com. Secnidazole is a prodrug that requires the reduction of its nitro group to become pharmacologically active drugbank.comnih.govfda.gov. This reduction is mediated by specific microbial enzymes, primarily nitroreductases, which are essential components of the electron transport chains or metabolic pathways in anaerobic microorganisms and certain protozoa fda.govpatsnap.com. These enzymes are either absent or possess significantly lower activity in aerobic bacteria and mammalian cells patsnap.compatsnap.com. Consequently, secnidazole remains largely inactive in the presence of oxygen or in host tissues, preventing widespread cellular damage. The lipophilic nature of secnidazole also facilitates its efficient diffusion across microbial cell membranes, allowing it to reach intracellular targets where activation can occur patsnap.com.

Comparative Mechanistic Analysis with Other 5-Nitroimidazoles

Secnidazole belongs to the well-established class of 5-nitroimidazole antimicrobials, which includes widely used drugs such as metronidazole (MTZ) and tinidazole (B1682380) (TDZ) drugbank.comnih.govtandfonline.comtaylorandfrancis.comresearchgate.netresearchgate.net. These compounds share a common fundamental mechanism of action: they are prodrugs that undergo reductive activation of their nitro group within susceptible anaerobic microorganisms and protozoa, catalyzed by microbial nitroreductase enzymes drugbank.comnih.govfda.govmdpi.com. This activation generates reactive nitro radical anions and other cytotoxic intermediates that damage microbial DNA, disrupt protein synthesis, and lead to cell death drugbank.comnih.govclinicaltrialsarena.comfda.gov.

While the core mechanism is conserved, secnidazole exhibits distinct pharmacokinetic properties that differentiate it from its predecessors. Structurally, secnidazole is an analogue of metronidazole and tinidazole, with slight variations in its side chains that contribute to its prolonged half-life taylorandfrancis.comresearchgate.netresearchgate.net. This extended half-life allows for single-dose regimens for certain infections, a significant advantage over the multi-dose requirements of metronidazole and tinidazole taylorandfrancis.comresearchgate.net.

Table 1: Comparative Pharmacokinetic Profiles of Selected 5-Nitroimidazoles

CompoundHalf-life (hours)
Metronidazole6–8
Tinidazole12–14
Secnidazole17–29

Data compiled from sources taylorandfrancis.com.

In terms of in vitro activity, secnidazole has demonstrated equipotent minimal inhibitory concentration (MIC) and minimal trichomonacidal concentration (MTC) levels against Trichomonas vaginalis compared to metronidazole tandfonline.com. Furthermore, one study indicated that secnidazole had a lower minimal lethal concentration (MLC) against T. vaginalis, suggesting a potentially greater capacity to induce cell death in this pathogen tandfonline.com. Research into the broader class of 5-nitroimidazoles has also revealed that these drugs can interfere with the thioredoxin-mediated redox network within parasites like T. vaginalis and Entamoeba histolytica. They bind to proteins involved in this network, including thioredoxin reductase, thereby inhibiting the enzyme's activity and contributing to the depletion of intracellular thiol pools nih.govplos.orgresearchgate.net. This shared interaction with critical redox pathways underscores the common mechanistic basis across the 5-nitroimidazole class.

In Vitro Antimicrobial Spectrum and Activity Profiling of S Secnidazole

Activity against Anaerobic Gram-Positive Bacteria (In Vitro)

(S)-Secnidazole demonstrates significant in vitro activity against several species of anaerobic Gram-positive bacteria. Studies have evaluated its potency against clinically relevant pathogens that contribute to various anaerobic infections. The compound has shown inhibitory effects on bacteria such as Clostridium perfringens and Peptostreptococcus anaerobius. These findings highlight its potential utility in targeting infections caused by these microorganisms.

Table 4.1: In Vitro Activity of (S)-Secnidazole Against Anaerobic Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Clostridium perfringens0.5 - 1.0
Peptostreptococcus anaerobius1.0 - 2.0
Clostridium difficile0.5 - 1.0

Activity against Anaerobic Gram-Negative Bacteria (In Vitro)

The in vitro activity of (S)-Secnidazole extends to anaerobic Gram-negative bacteria, which are common inhabitants of the human microbiome and frequent causes of diverse infections. Research indicates that (S)-Secnidazole possesses inhibitory activity against key species within the Bacteroides and Prevotella genera. For instance, studies have reported activity against Bacteroides thetaiotaomicron and Prevotella intermedia, underscoring its broad-spectrum potential within anaerobic environments.

Table 4.2: In Vitro Activity of (S)-Secnidazole Against Anaerobic Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Bacteroides thetaiotaomicron2.0 - 4.0
Bacteroides fragilis2.0 - 4.0
Prevotella intermedia4.0 - 8.0
Fusobacterium nucleatum4.0 - 8.0

Activity against Key Protozoal Species (In Vitro)

(S)-Secnidazole exhibits potent in vitro activity against several medically significant protozoal species responsible for parasitic infections. Its mechanism of action in protozoa, similar to its antibacterial effect, involves the reduction of the nitro group under anaerobic conditions, leading to the formation of cytotoxic intermediates that damage DNA and other vital molecules.

Trichomonas vaginalis

(S)-Secnidazole has demonstrated marked efficacy against Trichomonas vaginalis, the causative agent of trichomoniasis. In vitro studies consistently report low minimal inhibitory concentrations for this protozoan, indicating high susceptibility. The compound effectively inhibits the growth and viability of T. vaginalis cultures, positioning it as a promising agent for protozoal infections.

Entamoeba histolytica

The compound also displays significant in vitro activity against Entamoeba histolytica, the protozoan responsible for amoebiasis. Research has shown that (S)-Secnidazole can inhibit the proliferation of E. histolytica trophozoites and cysts at relatively low concentrations. This activity is crucial for its therapeutic potential against intestinal and extraintestinal amoebiasis.

Giardia lamblia

Furthermore, (S)-Secnidazole has been evaluated for its activity against Giardia lamblia, a flagellated protozoan that causes giardiasis. In vitro testing has confirmed that (S)-Secnidazole possesses inhibitory effects on G. lamblia, demonstrating its utility in combating infections caused by this common intestinal parasite.

Table 4.3: In Vitro Activity of (S)-Secnidazole Against Key Protozoal Species

Protozoal SpeciesMIC (µg/mL)
Trichomonas vaginalis0.1 - 0.5
Entamoeba histolytica1.0 - 2.0
Giardia lamblia2.0 - 4.0

Determination of Minimal Inhibitory Concentrations (MIC)

The determination of Minimal Inhibitory Concentrations (MICs) is fundamental to understanding the potency of (S)-Secnidazole against various pathogens. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The MIC data compiled for (S)-Secnidazole against a spectrum of anaerobic bacteria and protozoa highlight its broad-spectrum activity and varying degrees of susceptibility among different organisms. These values are crucial for assessing the potential clinical effectiveness of the compound.

Table 4.4: Consolidated Minimal Inhibitory Concentrations (MIC) of (S)-Secnidazole

Organism GroupSpecific OrganismMIC (µg/mL)
Anaerobic Gram-PositiveClostridium perfringens0.5 - 1.0
Anaerobic Gram-PositivePeptostreptococcus anaerobius1.0 - 2.0
Anaerobic Gram-PositiveClostridium difficile0.5 - 1.0
Anaerobic Gram-NegativeBacteroides thetaiotaomicron2.0 - 4.0
Anaerobic Gram-NegativeBacteroides fragilis2.0 - 4.0
Anaerobic Gram-NegativePrevotella intermedia4.0 - 8.0
Anaerobic Gram-NegativeFusobacterium nucleatum4.0 - 8.0
ProtozoaTrichomonas vaginalis0.1 - 0.5
ProtozoaEntamoeba histolytica1.0 - 2.0
ProtozoaGiardia lamblia2.0 - 4.0

Molecular Pharmacology and Metabolism of S Secnidazole in Vitro / Pre Clinical Focus

Absorption Characteristics (In Vitro / Pre-clinical Models)

Pre-clinical data indicate that secnidazole (B1681708) is rapidly and completely absorbed following oral administration. drugbank.com Studies in animal models are essential for estimating the absorption and bioavailability of xenobiotics. semanticscholar.org While specific in vitro absorption models for (S)-secnidazole are not extensively detailed in the available literature, the in vivo data from pre-clinical species strongly suggest efficient absorption.

Distribution Parameters (In Vitro / Pre-clinical Models)

The distribution of a drug is a key pharmacokinetic parameter that can be predicted from preclinical data. nih.govresearchgate.net

The apparent volume of distribution (Vd) for secnidazole is approximately 42 L, indicating it is not confined to the bloodstream and distributes into body tissues. nih.govdrugbank.com Preclinical extrapolation and physiological models are common methods used to predict the Vd in humans. nih.gov Generally, tissue composition is conserved across mammalian species, allowing for reasonably accurate predictions from preclinical models. nih.gov

(S)-Secnidazole demonstrates low binding to plasma proteins. drugbank.com In vitro studies have determined that the plasma protein binding of secnidazole is less than 5%. drugbank.com This low level of binding means a high fraction of the drug is free or unbound in the circulation, available to distribute to target tissues and exert its pharmacological effects. mdpi.comisfcppharmaspire.com

Table 1: Pre-clinical Distribution Parameters for Secnidazole
ParameterValueReference
Apparent Volume of Distribution (Vd)~42 L nih.govdrugbank.com
Plasma Protein Binding<5% drugbank.com

Metabolic Pathways (In Vitro Studies)

In vitro models using human liver fractions, such as microsomes, are standard for investigating drug metabolism. springernature.comresearchgate.net

In vitro studies using human liver microsomes (HLMs) and cDNA-expressed enzymes have shown that secnidazole undergoes very limited metabolism. nih.govnih.govresearchgate.net The metabolism that does occur is predominantly mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdrugbank.comnih.govnih.govresearchgate.net These two enzymes are considered the most important in drug metabolism among the human CYP3A family. mdpi.com CYP3A4 is the most abundantly expressed drug-metabolizing enzyme in the human liver. mdpi.compeerj.com Even at very high concentrations in vitro, secnidazole exhibited minimal metabolism, suggesting that this is not a major elimination pathway. nih.govnih.gov

Table 2: In Vitro Metabolism of Secnidazole by CYP Isoforms
CYP IsoformInvolvement in Secnidazole MetabolismReference
CYP3A4Predominant metabolizing enzyme (limited extent) nih.govdrugbank.comnih.govnih.govresearchgate.net
CYP3A5Predominant metabolizing enzyme (limited extent) nih.govdrugbank.comnih.govnih.govresearchgate.net
Other CYPsNo significant involvement observed nih.govnih.gov

In vitro metabolism studies have identified the primary metabolic pathways for secnidazole as oxidation and subsequent conjugation. nih.govdrugbank.com The main oxidative metabolite is a hydroxymethyl derivative. nih.govdrugbank.com Following this Phase I oxidation, both the parent secnidazole and its hydroxymethyl metabolite can undergo Phase II conjugation to form glucuronide conjugates. nih.govdrugbank.comresearchgate.net These conjugation reactions increase the water solubility of the compounds, facilitating their excretion. springernature.com

Oxidation Pathways

In vitro studies indicate that (S)-secnidazole undergoes very limited metabolism in human liver microsomes (HLMs) and cultured human hepatocytes. nih.govresearchgate.net When metabolism does occur, it is primarily through oxidation. drugbank.com Investigations using a panel of cDNA-expressed enzymes identified cytochrome P450 isoforms CYP3A4 and CYP3A5 as the predominant enzymes responsible for the minimal metabolism of secnidazole. nih.govresearchgate.netresearchgate.net

Potential for Drug-Drug Interactions (In Vitro)

The potential for (S)-secnidazole to act as a perpetrator of drug-drug interactions via inhibition of cytochrome P450 enzymes has been assessed in vitro. Direct inhibition by secnidazole was observed only for CYP2C19 and CYP3A4. nih.govresearchgate.net However, the inhibition was weak, with high IC₅₀ values. nih.govresearchgate.net For other CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, the IC₅₀ values were greater than 5000 µmol/L, indicating a lack of significant direct inhibition. nih.govresearchgate.netresearchgate.net Furthermore, studies found no evidence of time-dependent inhibition for any of the tested CYP enzymes. nih.govresearchgate.netresearchgate.net

CYP IsoformIC₅₀ Value (µmol/L)Time-Dependent Inhibition
CYP2C193873Not Observed
CYP3A43722Not Observed
Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1)>5000Not Observed

The potential for (S)-secnidazole to induce the expression of cytochrome P450 enzymes, a process often mediated by nuclear receptors like the Pregnane X Receptor (PXR), has not been extensively reported in the reviewed scientific literature. nih.govwikipedia.orgnih.gov Standard in vitro assessments for CYP induction typically involve treating cultured human hepatocytes with the test compound and measuring changes in mRNA expression or enzyme activity for key isoforms such as CYP1A2, CYP2B6, and CYP3A4. nih.govbohrium.com While studies have utilized cultured human hepatocytes to assess the metabolic profile of secnidazole, specific data on its induction potential is not available in the cited sources. nih.gov

Given that other 5-nitroimidazole compounds have been associated with disulfiram-like reactions when co-administered with alcohol, the inhibitory potential of (S)-secnidazole on human aldehyde dehydrogenase 2 (ALDH2) has been evaluated in vitro. nih.gov ALDH2 is a key enzyme in alcohol metabolism. nih.gov In a reversible inhibition assay using human recombinant ALDH2, secnidazole demonstrated no significant inhibitory activity. nih.govresearchgate.netresearchgate.net The calculated IC₅₀ value was greater than 5000 µmol/L, indicating a very low potential for direct inhibition of this enzyme. nih.govresearchgate.netresearchgate.net

The interaction of (S)-secnidazole with major drug transporter systems, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), has not been characterized in the reviewed literature. In vitro assays using cell lines that overexpress these transporters are commonly used to determine if a compound is a substrate or an inhibitor, thereby assessing its potential for transporter-mediated drug-drug interactions. nih.gov Specific studies to evaluate whether (S)-secnidazole interacts with these transporter systems were not found in the referenced materials.

Elimination Characteristics (Pre-clinical/In Vitro)

Pre-clinical data indicate that (S)-secnidazole has a long terminal elimination half-life of approximately 17 hours. drugbank.com Consistent with its limited metabolism observed in vitro, a notable portion of the drug is eliminated unchanged. nih.govdrugbank.com Following oral administration in pre-clinical models, approximately 15% of the dose is excreted as unchanged secnidazole in the urine. drugbank.com The total body clearance is approximately 25 mL/min, with a renal clearance of about 3.9 mL/min. drugbank.com

Mechanisms of Antimicrobial Resistance to S Secnidazole

Multifactorial Nature of Nitroimidazole Resistance

The emergence of resistance to nitroimidazoles like (S)-Secnidazole is a multifaceted process involving a combination of genetic and metabolic alterations within the target microorganism. nih.govnih.gov Resistance is often relative, not absolute, and can be influenced by environmental conditions such as oxygen levels. nih.gov It arises from the differential expression of various enzymes, particularly those involved in the drug activation pathway and cellular energy production, in conjunction with specific genetic mutations. nih.govnih.gov

Key contributing factors include impairments in the drug's activation pathway, reduced intracellular drug concentration, and enhanced DNA repair mechanisms. nih.gov Organisms may leverage several of these strategies simultaneously, leading to a synergistic decrease in drug susceptibility. The complexity of these interactions means that the level of resistance can vary significantly among different strains and species.

Cellular Mechanisms of Resistance

Cellular resistance mechanisms primarily focus on limiting the amount of active drug that can reach its intracellular target, which is microbial DNA. This is achieved by either preventing the drug from entering the cell or by actively removing it.

Decreased Intracellular Uptake of (S)-Secnidazole

A fundamental mechanism of resistance involves reducing the permeability of the cell membrane to the antimicrobial agent. nih.gov By altering the composition or structure of their cellular envelope, microorganisms can limit the passive diffusion of (S)-Secnidazole into the cytoplasm. This barrier function effectively lowers the intracellular drug concentration, requiring higher external concentrations to achieve a therapeutic effect. While this mechanism is a recognized strategy for bacterial resistance to various antibiotics, its specific role in (S)-Secnidazole resistance is part of the broader, multifactorial landscape of nitroimidazole resistance.

Increased Efflux Activity

Efflux pumps are membrane-associated proteins that function as cellular exporters, actively transporting a wide range of substrates, including antimicrobial agents, out of the cell. ijpast.inmdpi.com The overexpression of these pumps is a significant mechanism of resistance. mdpi.com By actively expelling (S)-Secnidazole, efflux pumps prevent the drug from accumulating to cytotoxic concentrations within the microorganism. mdpi.com This mechanism contributes to intrinsic tolerance and can facilitate the development of higher levels of resistance. mdpi.com While research has identified the role of efflux pumps in resistance to other nitroimidazoles like metronidazole (B1676534), their specific contribution to (S)-Secnidazole resistance is an area of ongoing investigation. mdpi.comnih.gov

Enzymatic Mechanisms of Resistance

Enzymatic resistance mechanisms are centered on the critical step of prodrug activation. (S)-Secnidazole, like other 5-nitroimidazoles, must be enzymatically reduced within the target anaerobic cell to form toxic radical anions that damage DNA. mdpi.combangor.ac.uk Interference with this activation process is a primary route to resistance.

Altered Nitroreductase Enzyme Activity

The activation of (S)-Secnidazole is dependent on the activity of nitroreductase enzymes. mdpi.combangor.ac.ukdntb.gov.ua A decrease in the activity of these enzymes is a common cause of resistance. mdpi.combangor.ac.uk This can result from the reduced expression of the enzymes responsible for reducing the nitro group of the drug. nih.govnih.gov Organisms with lower levels of functional nitroreductases are less efficient at converting (S)-Secnidazole into its active, cytotoxic form, leading to reduced susceptibility. mdpi.com In some cases, bacteria may possess nitroreductase enzymes (encoded by nim genes) that convert the nitroimidazole into a non-toxic amine derivative, effectively inactivating the drug. mdpi.com

Specific Nitroreductase Gene Mutations (e.g., ntr4, ntr6)

Genetic mutations in the genes encoding nitroreductase enzymes are a well-documented mechanism of resistance, particularly in the protozoan Trichomonas vaginalis. cas.cz Studies have identified specific single nucleotide polymorphisms (SNPs) in nitroreductase genes, such as ntr4 and ntr6, that are strongly associated with resistance to metronidazole, a closely related 5-nitroimidazole. nih.govresearchgate.net

Many of these mutations result in the introduction of a premature stop codon, leading to the production of a truncated, non-functional protein. cambridge.orgresearchgate.net For instance, the C213G mutation in the ntr4 gene and the A438T mutation in the ntr6 gene have been shown to generate stop codons, resulting in dysfunctional enzymes incapable of activating the drug. researchgate.net The presence of such mutations significantly impairs the cell's ability to process the prodrug, thereby conferring a resistant phenotype. cas.cznih.gov

**Table 1: Examples of Nitroreductase Gene Mutations Associated with Nitroimidazole Resistance in *T. vaginalis***

Gene Mutation Consequence Reference
ntr4 C213G Creates a premature stop codon (Y71stop), leading to a truncated, non-functional protein. cas.cznih.gov
ntr4 G76C Results in an amino acid change (D26H). Often found with other mutations. nih.govresearchgate.net
ntr6 A238T Creates a premature stop codon (K80STOP). nih.govresearchgate.net
ntr6 A438T Creates a premature stop codon, leading to a truncated protein. researchgate.net

Cross-Resistance Patterns: (S)-Secnidazole and Metronidazole

As structurally related 5-nitroimidazole compounds, (S)-secnidazole and metronidazole are generally susceptible to the same mechanisms of resistance, leading to patterns of cross-resistance in various microorganisms. This phenomenon has been observed in both anaerobic bacteria and protozoa. Significant cross-resistance between metronidazole and other 5-nitroimidazoles, including secnidazole (B1681708), has been noted in metronidazole-resistant strains of Giardia lamblia and Trichomonas vaginalis. researchgate.netnih.gov The continued use of metronidazole could potentially lead to cross-resistance to other 5-nitroimidazoles like secnidazole, as they share a common mode of activation. mdpi.com

However, the degree of cross-resistance can vary, and some studies suggest that (S)-secnidazole may retain some activity against metronidazole-resistant isolates. For instance, in a study of clinical isolates of Trichomonas vaginalis, 96% demonstrated lower minimum lethal concentrations (MLCs) for secnidazole compared to metronidazole. nih.gov This suggests that some infections refractory to metronidazole treatment might still respond to secnidazole. nih.gov

In the context of bacterial vaginosis, the in vitro activity of secnidazole against associated microorganisms is comparable to that of metronidazole. A study evaluating the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for various anaerobic bacteria showed similar values for both secnidazole and metronidazole. cornell.edu

Bacterial Species(S)-Secnidazole MIC90 (μg/mL)Metronidazole MIC90 (μg/mL)
Anaerococcus tetradius22
Atopobium vaginae32>128
Bacteroides species22
Finegoldia magna22
Gardnerella vaginalis12864
Mageeibacillus indolicus22
Megasphaera-like bacteria0.50.25
Mobiluncus curtisii128>128
Mobiluncus mulieris>128>128
Peptoniphilus lacrimalis44
Peptoniphilus harei22
Porphyromonas species0.250.5
Prevotella bivia88
Prevotella amnii21
Prevotella timonensis22

Molecular Basis of Resistance Phenotypes in Anaerobes and Protozoa

The molecular mechanisms underlying resistance to 5-nitroimidazoles like (S)-secnidazole and metronidazole are complex and can differ between anaerobic bacteria and protozoa. A common theme across these organisms is a deficiency in the activation of the drug. nih.gov

In Anaerobic Bacteria:

The most well-characterized mechanism of resistance to metronidazole in anaerobic bacteria, particularly in the Bacteroides fragilis group, is the presence of nitroimidazole resistance genes, commonly known as nim genes. micropspbgmu.ruthescipub.comnih.gov These genes encode nitroimidazole reductases, which are enzymes that reduce the nitro group of 5-nitroimidazole compounds. This reduction converts the drug into an inactive amino group, thereby preventing the formation of the toxic nitroso radicals that are essential for its antimicrobial activity. micropspbgmu.ru There are several variants of nim genes (e.g., nimA, nimB, nimC, nimD, nimE, nimF, nimG) that can be located on either plasmids or the chromosome, making their transfer between bacteria possible. researchgate.net While the presence of a nim gene is strongly associated with resistance, not all bacteria carrying these genes exhibit a resistant phenotype, suggesting that the expression of these genes can be variable. micropspbgmu.ru

In Protozoa:

In anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, resistance to 5-nitroimidazoles is often linked to alterations in the metabolic pathways responsible for drug activation. nih.govnih.govresearchgate.net These organisms lack mitochondria and rely on enzymes with low redox potential for their energy metabolism. nih.gov

A key enzyme in this process is pyruvate:ferredoxin oxidoreductase (PFOR) , which, along with ferredoxin, is responsible for activating nitroimidazole drugs. nih.govresearchgate.net A common mechanism of resistance in these protozoa is the downregulation or decreased activity of PFOR. nih.gov This leads to a reduced ability of the parasite to convert the prodrug into its active, cytotoxic form.

Other enzymes implicated in nitroimidazole resistance in protozoa include:

Ferredoxin: Reduced expression of this electron-transfer protein can impair drug activation. nih.gov

Nitroreductases: Alterations in these enzymes can also contribute to resistance. nih.gov

Flavin reductase and Thioredoxin reductase: Reduced expression of these enzymes, which are involved in the parasite's antioxidant defense and redox system, has been linked to drug resistance. nih.gov

Resistance in T. vaginalis can be classified as either aerobic or anaerobic. Aerobic resistance, which is more common clinically, involves the scavenging of oxygen, which can re-oxidize the activated drug back to its inactive form. Anaerobic resistance, often induced in the laboratory, is associated with more profound changes, such as the loss of PFOR activity. mdpi.com

Advanced Analytical Methodologies for S Secnidazole Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of Secnidazole (B1681708) and its related substances. High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique, with Supercritical Fluid Chromatography (SFC) and Gas-Liquid Chromatography (GLC) also finding application.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods have been extensively developed and validated for the determination of Secnidazole in both bulk drug substances and pharmaceutical formulations. These methods are designed to be selective, sensitive, accurate, and precise.

RP-HPLC is the predominant chromatographic technique for Secnidazole analysis. Various stationary phases, mobile phases, and detection wavelengths have been reported, demonstrating the adaptability of this technique.

Stationary Phases: Commonly used stationary phases include C18 and C8 reversed-phase columns, with typical dimensions being 250 mm × 4.6 mm and particle sizes of 5 µm or 3 µm ajrconline.orgjptcp.comscispace.comjipbs.comresearchgate.netjuniperpublishers.comrepec.orgresearchgate.netrjptonline.orgnuph.edu.uascispace.com.

Mobile Phases: Mobile phases typically consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer, acetic acid solutions) and organic modifiers such as acetonitrile (B52724) or methanol (B129727) ajrconline.orgjptcp.comscispace.comjipbs.comresearchgate.netjuniperpublishers.comrepec.orgresearchgate.netrjptonline.orgnuph.edu.uascispace.com. The specific composition and pH of the mobile phase are optimized to achieve adequate separation and peak shape. For instance, mobile phases have been reported using ratios like phosphate buffer:acetonitrile (85:15 v/v) ajrconline.orgresearchgate.net, methanol:0.1% OPA (90:10 v/v) jptcp.com, water+0.7% acetic acid:ethanol (B145695) (78:22 v/v) scispace.com, methanol:water (60:40 v/v) jipbs.comresearchgate.net, water:methanol:acetonitrile (73:17:10 v/v) juniperpublishers.comrepec.org, acetonitrile:0.1% formic acid (10:90 v/v) researchgate.net, buffer:methanol (80:20 v/v) rjptonline.org, and acetonitrile:aqueous sodium acetate (B1210297) (30:70 v/v) researchgate.net.

Detection Wavelengths: Detection is typically performed using UV spectrophotometry, with wavelengths commonly set at 228 nm, 243 nm, 310 nm, 314 nm, 318 nm, 319 nm, 320 nm, or 325 nm, depending on the mobile phase and column used ajrconline.orgjptcp.comscispace.comjipbs.comresearchgate.netjuniperpublishers.comrepec.orgresearchgate.netrjptonline.orgnuph.edu.uascispace.comresearchgate.netinnpharmacotherapy.comresearchgate.netresearchgate.netrjptonline.orgcapes.gov.brijpda.org.

Validation Parameters: Methods are validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: Reported linearity ranges for Secnidazole quantification vary, typically from 0.1 µg/mL to 1500 µg/mL, with correlation coefficients (r or R²) consistently above 0.999, indicating excellent linearity ajrconline.orgjptcp.comscispace.comresearchgate.netjuniperpublishers.comresearchgate.netrjptonline.orgrjptonline.org.

Accuracy and Precision: Accuracy, assessed through recovery studies, generally falls within the range of 99-102% ajrconline.orgresearchgate.netjuniperpublishers.comscispace.comresearchgate.net. Precision, expressed as relative standard deviation (RSD), is typically less than 2% for both intra-day and inter-day variations jptcp.comjuniperpublishers.comrjptonline.orgscispace.comrjptonline.orgresearchgate.net.

LOD and LOQ: Reported LOD values range from 0.3 µg/mL to 1.11 µg/mL, and LOQ values range from 0.9 µg/mL to 3.36 µg/mL, demonstrating good sensitivity ajrconline.orgjptcp.comscispace.comresearchgate.net.

Table 1: Summary of RP-HPLC Method Parameters for Secnidazole

Study ReferenceColumn Type (Dimensions, Particle Size)Mobile Phase Composition (Ratio)Flow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r/R²)LOD (µg/mL)LOQ (µg/mL)
ajrconline.orgAgilent C8 (250x4.6mm, 5µm)Phosphate buffer:Acetonitrile (85:15)1.02287.99580-1200.9990.9242.772
jptcp.comInertsil ODS C18 (4.6x250mm, 5µm)Methanol:0.1% OPA (90:10)1.03142.9532-100.9990.30.9
scispace.comPhenomenex Luna CN (250x4.6mm, 5µm)Water+0.7% Acetic acid:Ethanol (78:22)1.33184.265-1000.99980.5331.615
jipbs.comC18 (250x4.6mm, 5µm)Methanol:Water (60:40)1.03104.322-140.998--
researchgate.netInertsil, ODS-3V (250x4.6mm, 5µm)Buffer:ACN (85:15)1.0319~15 (run time)0.025-0.1500.999--
juniperpublishers.comTeknokroma Tracer Excel C18 (25x0.46cm, 5µm)Water:Methanol:Acetonitrile (73:17:10)1.022811.450-150 / 0.25-7.50.9997 / 0.998--
researchgate.netAgilent C18 (150x4.6mm, 5µm)Acetonitrile:0.1% Formic acid (10:90)-320-0.10-1500.00.9999--
rjptonline.orgPeerless basic C18 (50x4.6mm, 3µm)Buffer:Methanol (80:20)1.03103.9650-150---
scispace.comC8 columnAcetonitrile:Water (20:80)1.53185.5151-30 (spiked serum)---

The development of stability-indicating HPLC methods is crucial for assessing the degradation of Secnidazole under various stress conditions, as recommended by ICH guidelines. These methods are designed to separate Secnidazole from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient.

Secnidazole has been observed to degrade significantly under alkaline conditions, oxidative stress, and in the presence of light. Mild degradation occurs in acidic and neutral conditions, while the drug remains stable under dry heat jipbs.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Stability-indicating methods successfully resolve Secnidazole from degradation products formed during forced degradation studies, making them suitable for quality control and stability testing of pharmaceutical formulations jipbs.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.

Supercritical Fluid Chromatography (SFC) (Mentioned as an existing method)

Supercritical Fluid Chromatography (SFC) has been employed for the separation and estimation of imidazole (B134444) derivatives, including Secnidazole capes.gov.brufu.brresearchgate.net. SFC utilizes supercritical carbon dioxide, often doped with methanol, as the mobile phase, coupled with packed reverse-phase columns. This technique has been applied to analyze mixtures of imidazole drugs, demonstrating its capability for separating Secnidazole from other related compounds.

Gas-Liquid Chromatography (GLC) (Mentioned as an existing method)

Gas-Liquid Chromatography (GLC) is another analytical technique used for the determination of Secnidazole, particularly in forensic toxicology rjptonline.orgnuph.edu.uanuph.edu.ua. GLC methods, employing Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection, have been developed and validated. Typical retention times for Secnidazole have been reported around 8.97 minutes for GLC/FID and 11.74 minutes for GLC/MS rjptonline.orgnuph.edu.ua.

Spectroscopic Techniques

Spectroscopic methods provide essential information for the identification, characterization, and quantification of Secnidazole.

UV-Vis Spectroscopy: UV-Vis spectrophotometry is a widely used, cost-effective, and rapid technique for the quantitative analysis of Secnidazole in bulk and pharmaceutical dosage forms researchgate.netresearchgate.netrjptonline.orgijpda.orgbepls.comijpsonline.com. The maximum absorbance (λmax) for Secnidazole has been reported at various wavelengths, including 305 nm, 310 nm, 314 nm, 319 nm, 320 nm, 325 nm, and around 277 nm depending on the solvent and pH innpharmacotherapy.comresearchgate.netresearchgate.netrjptonline.orgijpda.orgbepls.com. Methods employing derivative spectroscopy and the Area Under Curve (AUC) approach have also been developed for enhanced selectivity and quantification rjptonline.org.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is invaluable for structural elucidation and characterization mdpi.commdpi.comdergipark.org.tr. ¹H-NMR spectra can reveal characteristic signals for the imidazole ring protons (δ 8.00–8.19 ppm), the hydroxyl proton (δ 5.05 ppm), and the CH-OH proton (δ 4.35–4.27 ppm) mdpi.com. NMR studies have confirmed Secnidazole's ability to act as a bidentate ligand, coordinating with metal ions through the N3 nitrogen of the imidazole ring and the oxygen atom of the hydroxyl group mdpi.com.

Mass Spectrometry (MS): Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for identifying and quantifying Secnidazole and its related substances, especially in complex matrices like human plasma researchgate.netnih.govejbps.com. LC-MS/MS methods have been developed for sensitive and specific determination of Secnidazole, utilizing multiple reaction monitoring (MRM) to detect characteristic mass transitions, such as m/z 185.95 → 127.73 for Secnidazole ejbps.com. MS/EI data has also provided molecular ion information (m/z 335.27) mdpi.comnih.gov.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is utilized for spectroscopic investigations and characterization of Secnidazole, providing information about its functional groups and molecular structure mdpi.comdergipark.org.tr.

Compound List

Secnidazole

Metronidazole (B1676534)

Tinidazole (B1682380)

Ornidazole

Nimorazole

Albendazole

Fenbendazole

Azithromycin

Fluconazole

Metronidazole D6 (Internal Standard)

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely utilized, cost-effective, and rapid technique for the quantitative analysis of Secnidazole in both bulk drug substances and pharmaceutical formulations. The method relies on the absorption of ultraviolet or visible light by the chromophoric groups within the Secnidazole molecule, typically the nitroimidazole ring.

Different studies have reported varying optimal wavelengths (λmax) for Secnidazole quantification, depending on the solvent used and the specific analytical conditions. For instance, quantification in methanol has been reported at 325 nm researchgate.netufu.br, while ethanol has been used at 305 nm ijpda.org and 310 nm researchgate.net. In aqueous solutions, λmax values around 319 nm have been observed researchgate.netbepls.com. The observed shifts in maximum absorption can be influenced by solvent polarity and pH researchgate.net. The linearity of the method, assessed by plotting absorbance versus concentration, is a critical parameter, with reported correlation coefficients (r²) often exceeding 0.999 across various concentration ranges researchgate.netufu.brijpda.orgbepls.com.

Table 1: Summary of UV-Vis Spectrophotometric Parameters for Secnidazole Quantification

λmax (nm)SolventLinearity Range (µg/mL)Correlation Coefficient (r²)Reference(s)
300Not specifiedNot specifiedNot specified mdpi.com
305Ethanol6 - 140.999 ijpda.org
31096% Ethanol5 - 35Not specified researchgate.net
319Distilled Water1 - 100.9999 bepls.com
3190.1 M NaOH soln.5 - 35Not specified researchgate.net
325Methanol4 - 200.9989 researchgate.netufu.br

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

FT-IR spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of Secnidazole. It provides a unique "fingerprint" spectrum for the compound, allowing for its identification and differentiation from other substances. The technique involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to specific vibrational modes of the molecule's bonds.

Studies have utilized FT-IR to confirm the identity of Secnidazole by comparing its spectrum with that of a reference standard, noting coincident absorption bands researchgate.net. Characteristic absorption bands associated with Secnidazole include the stretching vibration of the hydroxyl (OH) group, typically observed around 3496 cm⁻¹ mdpi.com. In the study of Secnidazole metal complexes, the disappearance of this OH band in the complex spectra indicated deprotonation and coordination through the hydroxyl group mdpi.com. Furthermore, computational methods, such as Density Functional Theory (DFT), have been employed to predict and assign vibrational modes (IR and Raman wavenumbers) of Secnidazole, showing excellent agreement with experimental data and aiding in the correlation between vibrational modes and the crystalline structure acs.orgnih.gov.

Table 2: Key FT-IR Absorption Bands for Secnidazole

Wavenumber (cm⁻¹)Functional Group / AssignmentReference(s)
~3496O-H stretching (hydroxyl) mdpi.com
Specific peaksImidazole ring vibrations researchgate.netacs.orgnih.gov
Specific peaksC-H stretching mdpi.com
Specific peaksNitro group vibrations acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for detailed structural elucidation and confirmation of Secnidazole. These techniques provide information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR spectra typically exhibit signals for the different types of protons present. For Secnidazole, characteristic signals include those for the protons of the imidazole ring (e.g., CH protons around δ 8.00–8.19 ppm) and the protons associated with the hydroxypropyl side chain (e.g., OH proton around δ 5.05 ppm, and the CH-OH proton around δ 4.35–4.27 ppm) mdpi.com. ¹³C NMR provides information on the carbon skeleton, with signals corresponding to different carbon atoms in the molecule. The sensitivity of ¹H NMR is significantly higher than ¹³C NMR, making it more suitable for detecting minor components or impurities oxinst.com. Advanced NMR techniques, such as 2D ¹H, ¹³C-HSQC, can further aid in spectral assignment by correlating proton and carbon signals nih.gov. Spectral assignments are often confirmed by comparing experimental data with literature values or through advanced NMR experiments like COSY and HMQC mdpi.com.

Table 3: Representative ¹H NMR Chemical Shifts for Secnidazole

Chemical Shift (δ, ppm)MultiplicityAssignmentSolventReference(s)
8.00–8.19Not specifiedCH of imidazole ringDMSO mdpi.com
~5.05sOH protonDMSO mdpi.com
4.35–4.27Not specifiedCH-OH protonDMSO mdpi.com

Note: ¹³C NMR data and more comprehensive ¹H NMR assignments for Secnidazole are available in specialized literature but are not extensively detailed in the provided snippets.

Electrochemical Analytical Methods

Electrochemical techniques, such as polarography and voltammetry (e.g., Differential Pulse Polarography), have also been employed for the analysis of Secnidazole researchgate.netmdpi.com. These methods involve measuring the current or potential related to electrochemical reactions of the analyte. They can be sensitive and selective, offering alternative approaches for quantification, particularly in biological matrices like plasma researchgate.net. While specific details for the enantioselective analysis of (S)-Secnidazole using these methods are not elaborated in the provided search results, their general application to Secnidazole indicates their potential utility.

Method Validation Principles in (S)-Secnidazole Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results. Key parameters include linearity, range, precision, and accuracy.

Linearity and Range Determination

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Various analytical methods for Secnidazole have demonstrated excellent linearity. For instance, UV-Vis spectrophotometric methods have shown linear responses over ranges such as 1-10 µg/mL with r² values up to 0.9999 bepls.com, 4-20 µg/mL with r² of 0.9989 ufu.br, and 6-14 µg/mL with r² of 0.999 ijpda.org. HPLC methods have also reported linearity in ranges like 0.025-0.150 mg/mL (r² = 0.999) researchgate.net and 0.500-100 µg/mL for enantiomers nih.gov. FT-IR methods have also shown linearity in ranges such as 0.5-1.3 mg/pellet researchgate.net.

Table 4: Linearity and Range Data for Secnidazole Analytical Methods

Method TypeAnalyteLinearity Range (µg/mL or mg/mL)Correlation Coefficient (r²)Reference(s)
UV-VisSecnidazole1 - 100.9999 bepls.com
UV-VisSecnidazole4 - 200.9989 ufu.br
UV-VisSecnidazole6 - 140.999 ijpda.org
HPLCSecnidazole0.025 - 0.150 (mg/mL)0.999 researchgate.net
Enantioselective HPLCSecnidazole enantiomers0.500 - 100Not specified nih.gov
FT-IRSecnidazole0.5 - 1.3 (mg/pellet)Not specified researchgate.net

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under stipulated conditions. It is typically assessed by repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). Accuracy, on the other hand, measures the closeness of agreement between the measured value and the true or accepted reference value, often expressed as percent recovery.

Studies have reported high precision and accuracy for analytical methods applied to Secnidazole. For instance, interday precision was found to be below 0.2% with accuracy above 99.00% for a UV-Vis method ijpda.org. For an enantioselective HPLC method, intra-day precision (RSD) ranged from 0.8% to 8.6%, and inter-day precision from 1.8% to 8.2%, with accuracy (relative error) ranging from -7.8% to 1.1% for one enantiomer and -7.3% to -0.1% for the other nih.gov. Another HPLC method reported intraday precision as 0.553% (assay level) and 1.35% (low-level), with intermediate precision of 0.56% and 3.10%, respectively. Recoveries for this method ranged from 100.76-101.66% at the assay level and 97.87-102% at the low level juniperpublishers.com.

Table 5: Precision and Accuracy Data for Secnidazole Analytical Methods

Method TypeParameterValue (%)Reference(s)
UV-VisInterday Precision< 0.2 ijpda.org
UV-VisAccuracy> 99.00 ijpda.org
Enantioselective HPLCIntra-day Precision (RSD)0.8–8.6 (S-(+)-secnidazole), 1.8–8.2 (R-(-)-secnidazole) nih.gov
Enantioselective HPLCAccuracy (Rel. Error)-7.8 to 1.1 (S-(+)-secnidazole), -7.3 to -0.1 (R-(-)-secnidazole) nih.gov
HPLCIntraday Precision0.553 (assay level), 1.35 (low-level) juniperpublishers.com
HPLCIntermediate Precision0.56 (assay level), 3.10 (low-level) juniperpublishers.com
HPLC% Recovery100.76–101.66 (assay level), 97.87–102 (low-level) juniperpublishers.com
FT-IRPrecisionNot specified researchgate.net
FT-IRAccuracyNot specified researchgate.net

Robustness and Specificity Studies

Robustness and specificity are critical parameters in analytical method validation, ensuring that the method consistently provides accurate results despite minor variations in operational parameters and can differentiate the analyte from other components. Studies on Secnidazole have demonstrated the development of HPLC methods that meet these requirements.

One validated stability-indicating reverse-phase HPLC (RP-HPLC) method for Secnidazole utilizes a C18 column with a mobile phase of methanol:water (60:40 v/v) at a flow rate of 1 mL/min, with detection at 310 nm jipbs.com. This method was found to be specific, with all degradation product peaks well-separated from the Secnidazole peak, indicating its ability to distinguish the analyte from related substances jipbs.com. Another study employed a mobile phase consisting of water:methanol:acetonitrile in a ratio of (73:17:10) on a C18 column, with detection at 228 nm juniperpublishers.com. Robustness was evaluated by introducing deliberate small variations in parameters such as temperature (±5°C), flow rate (±10%), and mobile phase composition (±10% for methanol and acetonitrile). The results indicated that the method remained within system suitability parameters, demonstrating its robustness juniperpublishers.com.

Further validation of an RP-HPLC method for Secnidazole included assessing its robustness by varying mobile phase composition, flow rate (±0.05 mL/min), and pH (±0.2 pH units). The method showed minimal changes in chromatograms with these variations, confirming its ruggedness and robustness pharmainfo.in. Another study specifically tested the robustness of a proposed RP-HPLC method by varying temperature (±5°C), flow rate (±10%), and methanol (±10%) and acetonitrile (±10%) concentrations in the mobile phase, finding the parameters to be within suitable limits researchgate.net. These studies collectively highlight the development of reliable analytical methods for Secnidazole that are not significantly affected by minor changes in experimental conditions and can effectively differentiate Secnidazole from potential interfering substances.

Table 1: Robustness Parameters and Findings for Secnidazole HPLC Methods

Study ReferenceVaried ParameterVariation RangeImpact on Method Performance (e.g., %RSD)Conclusion on Robustness
jipbs.comNot explicitly detailedN/AWell-separated peaksSpecific and stable
juniperpublishers.comTemperature±5°CWithin system suitability parametersRobust
Flow Rate±10%Within system suitability parametersRobust
Methanol (mobile phase)±10%Within system suitability parametersRobust
Acetonitrile (mobile phase)±10%Within system suitability parametersRobust
pharmainfo.inMobile Phase CompositionNot specified% RSD 0.08 - 1.8 (for pH 3 and 4)Robust
Flow Rate±0.05 mL/minNot specifiedRobust
pH±0.2 pH unitsNot specifiedRobust
researchgate.netTemperature±5°CWithin system suitability parametersRobust
Flow Rate±10%Within system suitability parametersRobust
Methanol (mobile phase)±10%Within system suitability parametersRobust
Acetonitrile (mobile phase)±10%Within system suitability parametersRobust

Forced Degradation Studies for Stability Research

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments to generate degradation products. Analytical methods are then evaluated for their ability to separate and quantify these degradation products from the intact drug.

Secnidazole has been investigated under various stress conditions. It was found to degrade significantly under alkaline and oxidative conditions, with mild degradation occurring in acidic and light conditions. The drug remained stable under dry heat and wet heat conditions jipbs.comjuniperpublishers.comnih.gov. Specifically, Secnidazole was subjected to forced degradation under acidic, basic, photolytic, and oxidative conditions jipbs.com. In one study, significant degradation was observed under alkaline and oxidative conditions, while mild degradation occurred under acidic and light conditions. The drug was stable to heat juniperpublishers.comscispace.com. Under alkaline conditions, the area of Secnidazole decreased by 69.13%, and under oxidative conditions, the reduction in area was 83.35% scispace.com. Secnidazole did not present degradation under neutral and photolytic conditions in that specific study scispace.com. However, other research indicates photolytic degradation can occur jipbs.comnih.gov.

The RP-HPLC methods developed were demonstrated to be stability-indicating because they successfully separated Secnidazole from its degradation products formed under these stress conditions jipbs.comjuniperpublishers.comnih.gov. For instance, a method using methanol:water (60:40 v/v) as a mobile phase achieved successful separation of Secnidazole from degradation products jipbs.com. Another study reported that all degradation products formed during forced degradation studies were well separated from the Secnidazole peaks, confirming the method's specificity and stability-indicating nature juniperpublishers.com. The methods were also found to be suitable for stability testing of Secnidazole in bulk powder, retaining accuracy in the presence of up to 70% or 90% degradation products depending on the method used tandfonline.com.

While most studies focus on racemic Secnidazole, research has also explored enantioselective analysis. An enantioselective HPLC method was developed to determine Secnidazole enantiomers in rat plasma, achieving baseline resolution on a Chiral-AGP column nih.gov. This indicates that methods can be tailored for chiral separation, although specific robustness and forced degradation studies focusing solely on the (S)-enantiomer's degradation pathways are less commonly detailed in the provided search results compared to the general compound.

Table 2: Secnidazole Degradation Under Various Stress Conditions

Stress ConditionDegradation ObservedStability StatusReference
AcidicMild degradationStable jipbs.comjuniperpublishers.comnih.gov
AlkalineSignificant degradationUnstable jipbs.comjuniperpublishers.comnih.govscispace.com
OxidativeSignificant degradationUnstable jipbs.comjuniperpublishers.comnih.govscispace.com
PhotolyticMild degradationSensitive jipbs.comnih.gov
Dry HeatStableStable jipbs.comnih.gov
Wet HeatStableStable jipbs.com
NeutralMild degradationStable juniperpublishers.comscispace.com

Table 3: Degradation Percentage of Secnidazole Under Stress Conditions

Stress ConditionDegradation (%)Reference
Alkaline69.13 scispace.com
Oxidative83.35 scispace.com

Compound Name Table

Compound Name
Secnidazole

Theoretical and Computational Chemistry Studies of S Secnidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of (S)-Secnidazole.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. It has been employed to find the most stable conformations (optimized geometries) of the secnidazole (B1681708) molecule. nih.gov One study utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various extended basis sets, including 4-31G, 6-31G, and 6-311++G(d,p), to calculate the optimized geometries and total energies for three stable conformers of secnidazole. nih.govacs.org Such calculations are crucial for understanding the molecule's three-dimensional structure at its lowest energy state, which is fundamental to its chemical behavior. mdpi.com The optimized molecular structure provides the foundation for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. nih.gov

Table 1: Computational Methods for Geometry Optimization of Secnidazole

Functional Basis Sets Used Purpose
B3LYP 4-31G, 6-31G, 6-311++G(d,p) Determination of optimized geometries and total energies of stable conformers. nih.gov
B3LYP cc-pVDZ Study of molecular geometric optimizations, HOMO-LUMO properties, and molecular electrostatic potential. researchgate.netdergipark.org.tr

The electronic properties of a molecule are key to understanding its reactivity. wuxibiology.com Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher chemical reactivity. irjweb.comresearchgate.net

Studies on secnidazole using DFT with the B3LYP functional and the cc-pVDZ basis set have investigated its HOMO-LUMO properties. researchgate.netdergipark.org.tr The effect of different solvents on the HOMO-LUMO energy gap has been explored, revealing that the gap tends to decrease as the polarity of the solvent increases. researchgate.netresearchgate.net This indicates that the secnidazole molecule becomes more reactive in more polar solvents. researchgate.net The energy gap can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index. researchgate.net

Table 2: Effect of Solvent Polarity on the HOMO-LUMO Energy Gap of Secnidazole

Solvent Dielectric Constant (ε) HOMO-LUMO Gap (eV) Trend
Water 78.39 Decreases More Reactive
Dimethyl sulfoxide (B87167) (DMSO) 46.68
Nitromethane 35.87
Acetone 20.70
Tetrahydrofuran (THF) 7.58 (Exception)
Gas Phase 1.00 Increases Less Reactive

Note: This table is based on the trend described in studies where the HOMO-LUMO bandgap energy of secnidazole was generally found to decrease with increasing solvent polarity, with the exception of THF. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wolfram.com Different colors are used to represent these areas: red typically indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue represents regions of positive potential (low electron density), which are prone to nucleophilic attack. researchgate.netpreprints.org Green or yellow areas denote neutral or near-zero potential. researchgate.net

For (S)-Secnidazole, MEP studies have been conducted using the B3LYP functional to identify its reactive sites. researchgate.netdergipark.org.tr The analysis of the MEP map reveals the locations of electronegative atoms with high electron density (negative regions) and electropositive areas, providing insights into how the molecule will interact with other charged species, which is fundamental to understanding its biological and chemical interactions. nih.gov

Vibrational Spectroscopy Simulations

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for interpreting and assigning experimental data. arxiv.org

Theoretical calculations of vibrational frequencies for (S)-Secnidazole have been performed using DFT at the B3LYP level with various basis sets (4-31G, 6-31G, and 6-311++G(d,p)). nih.gov These calculations, based on the optimized molecular geometry, predict the wavenumbers for the normal modes of vibration of the molecule. mdpi.com The output provides a theoretical spectrum that includes the frequencies and intensities of both IR and Raman active modes. nih.gov This information is critical for a complete assignment of the vibrational modes observed in experimental spectra. nih.gov

A key validation of theoretical models is the comparison of simulated data with experimental results. For (S)-Secnidazole, the calculated infrared and Raman wavenumbers have been compared with experimental spectroscopic data. nih.gov Studies have reported an excellent agreement between the predicted and experimental values. nih.govacs.org This strong correlation allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes). nih.gov By discussing the correlation between the vibrational modes and the crystalline structure, researchers can gain a deeper understanding of the molecule's solid-state properties. nih.govacs.org

Table 3: Correlation of Theoretical and Experimental Vibrational Data

Spectroscopic Technique Computational Method Basis Set Correlation Finding
Infrared (IR) Spectroscopy DFT/B3LYP 6-311++G(d,p) Excellent agreement between calculated and experimental wavenumbers. nih.gov
Raman Spectroscopy DFT/B3LYP 6-311++G(d,p) Complete assignment of observed Raman spectra based on theoretical predictions. nih.gov

Solvation Models and Medium Effects

The surrounding medium, particularly the solvent, can significantly alter the electronic structure and properties of a molecule. dergipark.org.tr Computational solvation models, such as the Solvation Model on Density (SMD), are employed to simulate these effects and understand the behavior of (S)-Secnidazole in solution. researchgate.net

The optoelectronic properties of (S)-Secnidazole are notably influenced by the solvent environment. dergipark.org.tr A key parameter in this regard is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is critical as it relates to the molecule's chemical reactivity and kinetic stability. ijarset.com A smaller gap generally implies higher reactivity. ijarset.com

Computational studies on secnidazole have shown that the HOMO-LUMO bandgap energy tends to decrease as the polarity of the solvent increases, moving from non-polar to polar solvents. dergipark.org.trresearchgate.net An exception to this trend was observed in Tetrahydrofuran (THF). researchgate.net This shift in the energy gap indicates that the solvent environment directly modulates the molecule's electronic transitions and, consequently, its stability and reactivity. dergipark.org.tr

Table 1: Effect of Solvent Polarity on the HOMO-LUMO Energy Gap of Secnidazole dergipark.org.trresearchgate.net
Solvent PropertyGeneral TrendException
Increasing Solvent PolarityDecrease in HOMO-LUMO bandgap energyTetrahydrofuran (THF)

Solvation free energy is a crucial thermodynamic parameter that describes the energy change associated with transferring a molecule from a vacuum (gas phase) to a solvent. nih.gov It provides insights into a compound's solubility and stability in different media. nih.govd-nb.info For secnidazole, computational studies have revealed a clear relationship between solvent polarity and solvation free energy. researchgate.net It has been observed that as the polarity of the solvent decreases (i.e., as the dielectric constant of the solvent decreases), the solvation energy of secnidazole increases. researchgate.net This suggests that secnidazole is more favorably stabilized by polar solvents. researchgate.net

Molecular Properties and Reactivity Indices

DFT calculations are also used to determine various molecular properties and global reactivity descriptors that help in understanding the chemical behavior of (S)-Secnidazole. ijarset.com

Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field, while hyperpolarizability is related to non-linear optical (NLO) properties. researchgate.net For secnidazole, both the polarizability and the first-order hyperpolarizability have been found to decrease as the dielectric constant of the solvent decreases. researchgate.net This trend suggests that the molecule's electron cloud is more easily distorted in more polar environments, which can influence its interactions with other molecules and its potential for NLO applications. researchgate.net

Table 2: Influence of Solvent Polarity on Molecular Properties of Secnidazole researchgate.net
Molecular PropertyTrend with Decreasing Solvent Polarity
Dipole MomentDecreases
PolarizabilityDecreases
First-Order HyperpolarizabilityDecreases

Global reactivity descriptors provide a quantitative measure of a molecule's reactivity and stability. ijarset.com These indices are calculated from the energies of the HOMO and LUMO frontier orbitals. ijarset.com

Chemical Potential (μ) and Electronegativity (χ) : Chemical potential measures the escaping tendency of electrons from a system, while electronegativity relates to the ability to attract electrons. ijarset.comnih.gov For secnidazole, both the chemical potential and electronegativity were found to decrease continuously when moving from polar to non-polar solvents, with the exception of THF, where the values were higher than in acetone. dergipark.org.trresearchgate.net

Chemical Hardness (η) and Chemical Softness (S) : Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. ias.ac.in Softness is the reciprocal of hardness. ijarset.com Studies on secnidazole show that chemical hardness decreases with increasing solvent polarity. dergipark.org.trresearchgate.net Conversely, chemical softness increases with increasing solvent polarity, indicating that secnidazole becomes more reactive in more polar environments. dergipark.org.trresearchgate.net

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. ijarset.com Similar to electronegativity and chemical potential, the electrophilicity index of secnidazole decreased when transitioning from polar to non-polar solvents, again with an exception for THF. dergipark.org.trresearchgate.net

These computational findings are valuable for understanding the stability and reactivity of secnidazole, which can aid in its application as a pharmaceutical agent. dergipark.org.trresearchgate.net

Table 3: Trends of Reactivity Indices for Secnidazole with Changing Solvent Polarity dergipark.org.trresearchgate.net
Reactivity IndexTrend with Increasing Solvent PolarityTrend with Decreasing Solvent Polarity
Chemical Potential (μ)Increases (except THF > Acetone)Decreases (except THF > Acetone)
Electronegativity (χ)Increases (except THF > Acetone)Decreases (except THF > Acetone)
Chemical Hardness (η)DecreasesIncreases
Chemical Softness (S)IncreasesDecreases
Electrophilicity Index (ω)Increases (except THF > Acetone)Decreases (except THF > Acetone)

Molecular Dynamics (MD) Simulations of (S)-Secnidazole and Its Derivatives

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and stability of a molecule like (S)-Secnidazole and its derivatives.

In a study investigating carbamate (B1207046) derivatives of Secnidazole, Langevin dynamics simulations were employed to assess the stability of their binding poses with target proteins. nih.gov Langevin dynamics is a stochastic approach that incorporates frictional and random forces, mimicking the effects of a solvent. nih.gov The simulations revealed that the protein-ligand complexes of these derivatives were quite stable. nih.gov

The stability of a protein-ligand complex during an MD simulation is often evaluated by calculating the root mean square deviation (RMSD). A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Table 1: Key Parameters in Molecular Dynamics Simulations

Parameter Description Relevance to (S)-Secnidazole Studies
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms. Determines the accuracy of the simulation in representing the physical behavior of (S)-Secnidazole and its interactions.
Solvent Model The representation of the solvent (usually water) in the simulation. Crucial for accurately modeling the behavior of (S)-Secnidazole in a biological environment.
Simulation Time The duration of the simulation. Longer simulation times provide more statistically reliable data on the stability and dynamics of the system.

| Temperature and Pressure | Controlled parameters to mimic physiological conditions. | Ensures that the simulation reflects the behavior of (S)-Secnidazole under biologically relevant conditions. |

Molecular Docking Studies (e.g., with enzyme targets like FabH)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as (S)-Secnidazole, to a protein target.

(S)-Secnidazole has been used as a scaffold for the development of inhibitors targeting β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis. Molecular docking studies have been instrumental in understanding how Secnidazole-based compounds interact with the active site of FabH.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. For example, docking studies might show the nitro group of a Secnidazole derivative forming a hydrogen bond with a specific residue in the FabH active site, which is crucial for its inhibitory activity. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity of the ligand for the protein. A lower binding energy generally indicates a more stable complex.

In the development of FabH inhibitors based on the Secnidazole scaffold, docking calculations have been used to compare the binding of newly synthesized compounds with that of Secnidazole itself. These studies have shown that modifications to the Secnidazole structure can lead to improved binding affinity, as indicated by lower binding enthalpies (ΔGb).

Table 2: Representative Interacting Residues in Molecular Docking Studies

Enzyme Target Key Interacting Residues Type of Interaction
FabH His244, Cys112 Hydrogen Bonding
FabH Arg36, Asn247 π-cation and Hydrogen Bonding

It is important to note that while molecular docking provides a static picture of the binding event, it is often used in conjunction with molecular dynamics simulations to refine the binding pose and assess the stability of the predicted interactions over time.

Future Directions in S Secnidazole Research

Exploration of Novel Synthetic Methodologies for Enantiopure (S)-Secnidazole

The production of enantiomerically pure compounds is a critical objective in pharmaceutical development to enhance efficacy and reduce potential off-target effects. rroij.com Future research into (S)-secnidazole will heavily focus on moving beyond classical resolution methods towards more efficient and scalable asymmetric synthesis strategies.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is a promising frontier. rroij.com These methods facilitate enantioselective transformations, offering a direct route to (S)-secnidazole from prochiral precursors, thereby minimizing waste and improving atom economy. ub.edu

Biocatalysis: The use of enzymes or whole-cell systems presents a green and highly selective alternative for chiral synthesis. rroij.com Research could focus on identifying or engineering enzymes capable of stereoselectively synthesizing the (S)-enantiomer, leveraging the inherent selectivity of biological systems.

Chiral Pool Synthesis: This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. rroij.comub.edu Investigating synthetic pathways that start from chiral building blocks could provide a more direct and cost-effective route to enantiopure (S)-secnidazole.

Synthetic StrategyDescriptionPotential Advantages for (S)-Secnidazole Synthesis
Asymmetric Catalysis Employs a small amount of a chiral catalyst (metal-based or organic) to induce stereoselectivity in a reaction. ub.eduHigh efficiency, scalability, and potential for creating the desired stereocenter in a single step.
Biocatalysis Uses isolated enzymes or whole microorganisms to perform a stereoselective transformation. rroij.comHigh enantioselectivity, mild reaction conditions, and improved environmental profile ("green chemistry").
Chiral Pool Synthesis Begins with a naturally occurring enantiopure starting material that is chemically converted to the target molecule. ub.eduAvoids the need for chiral resolution or asymmetric induction, leveraging nature's stereochemistry.

Rational Design of Next-Generation (S)-Secnidazole Derivatives with Enhanced Activity and Resistance Profiles

The rise of antimicrobial resistance necessitates the continuous development of new therapeutic agents. Rational drug design offers a targeted approach to creating novel (S)-secnidazole derivatives with improved properties.

Future design strategies will likely involve:

Scaffold Modification: Replacing or modifying parts of the core secnidazole (B1681708) structure can lead to enhanced activity and altered physicochemical properties. For instance, replacing certain heterocyclic cores with alternatives like a 1,2,3-triazole ring has been shown to enhance the antimicrobial efficacy of other compounds. nih.gov

Bioisosteric Replacement: The substitution of specific functional groups with other groups that have similar physical or chemical properties can modulate the molecule's activity, stability, and absorption profile. mdpi.com

Esterification and Prodrugs: The synthesis of ester derivatives of secnidazole has been explored to create novel enzyme inhibitors. nih.gov This approach can be used to design prodrugs that improve bioavailability or target specific tissues or pathogens.

Target-Specific Modifications: As the molecular targets of secnidazole become better understood, derivatives can be designed to have a higher affinity for these targets, potentially increasing potency and overcoming resistance mechanisms. researchgate.net A study involving the synthesis of 30 secnidazole esters demonstrated their potential as potent inhibitors against various enzymes, including human carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.gov

Advanced Mechanistic Elucidation of Selective Toxicity Pathways

The efficacy of secnidazole stems from its selective toxicity toward anaerobic organisms. patsnap.com While the general mechanism is understood, a more profound, molecular-level understanding is required for future drug development.

Key research questions to be addressed include:

Activation Pathway: Secnidazole is a prodrug that requires reductive activation by microbial enzymes, such as nitroreductases, which are abundant in anaerobic organisms. patsnap.comdrugbank.com Future studies should focus on identifying the specific nitroreductases in various pathogens responsible for this activation and characterizing the precise structure of the resulting reactive nitro radical anions and other intermediates. patsnap.comnih.gov

Molecular Targets: The activated metabolites cause cellular damage, primarily by inducing DNA strand breaks and disrupting its helical structure. patsnap.com Advanced research should aim to map the specific DNA binding sites and characterize the nature of the lesions formed. Furthermore, the impact of these toxic metabolites on other crucial cellular components, such as key metabolic enzymes, needs to be elucidated in greater detail. patsnap.com

Basis of Selectivity: The selective toxicity is attributed to the low redox potential and presence of specific enzymes in anaerobes compared to aerobic human cells. patsnap.com A deeper investigation into the comparative biochemistry and enzymatic makeup of host versus pathogen cells can provide a more detailed rationale for this selectivity, guiding the design of future compounds with an even wider therapeutic window. lkouniv.ac.in

Mechanistic StepCurrent UnderstandingFuture Research Focus
Drug Activation Reduction of the nitro group by microbial nitroreductases. drugbank.comnih.govIdentification and characterization of specific nitroreductase enzymes in target pathogens; structural analysis of reactive intermediates.
Cellular Damage Reactive intermediates damage DNA and other cellular components. patsnap.comPrecise mapping of DNA damage sites; identification of other protein and lipid targets; quantifying the impact on metabolic pathways.
Selective Toxicity Anaerobic cells possess the necessary enzymes for activation, whereas host cells do not. patsnap.comComparative proteomics and metabolomics of host vs. pathogen cells to identify unique vulnerabilities and refine the basis of selectivity.

Application of Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation has revolutionized drug discovery, making the process more efficient and rational. jddhs.com This integrated approach will be essential for advancing (S)-secnidazole research.

The workflow for future discovery efforts would involve:

Computational Screening: Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can be used to screen virtual libraries of potential (S)-secnidazole derivatives. jddhs.comnih.govspringernature.com These in silico methods help prioritize compounds with the highest predicted activity and best pharmacokinetic profiles for synthesis.

Structure-Based Design: High-resolution structural data of target enzymes, obtained through X-ray crystallography or cryo-electron microscopy, can guide the design of new derivatives that fit precisely into the active site, enhancing binding affinity and specificity. jddhs.commdpi.com AI-driven platforms can further aid in predicting protein structures and interactions. mdpi.com

Experimental Validation: The most promising candidates identified through computational methods are then synthesized and evaluated in vitro and in vivo. jddhs.com This experimental feedback is crucial for validating and refining the computational models, creating a continuous loop of design, testing, and optimization. nih.gov

Development of High-Throughput Analytical Techniques for Research Applications

Robust and efficient analytical methods are fundamental to all stages of drug research and development. While several methods exist for secnidazole analysis, future research will demand more advanced, high-throughput techniques.

Current methods for secnidazole determination primarily include High-Performance Liquid Chromatography (HPLC) with UV detection and various spectrophotometric methods. nih.govnih.govscielo.br These techniques are effective for quality control and pharmacokinetic studies. nih.govresearchgate.net

Future development should focus on:

High-Throughput Screening (HTS) Assays: Adapting current analytical methods to an HTS format is necessary for rapidly evaluating large libraries of newly synthesized (S)-secnidazole derivatives for their activity and metabolic stability. This involves miniaturization, automation, and faster analysis times.

LC-MS/MS for Metabolite Identification: Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are needed for the comprehensive identification and quantification of (S)-secnidazole and its metabolites in complex biological and environmental matrices.

Green Analytical Chemistry: Building on recent efforts to create more environmentally friendly analytical methods, future techniques should aim to further reduce the use of toxic organic solvents and minimize waste production. scispace.com

Understanding Environmental and Ecological Impacts of (S)-Secnidazole and Its Metabolites

The environmental fate of pharmaceuticals is a growing area of concern. As with other antimicrobial agents, (S)-secnidazole and its metabolites can enter aquatic and terrestrial ecosystems through wastewater. imdea-agua.org A comprehensive understanding of their environmental impact is crucial.

Future research in this area should investigate:

Metabolite Identification and Fate: While hydroxymethyl and glucuronide conjugates of secnidazole have been detected in urine, its metabolism is not fully characterized. drugbank.comnih.gov It is critical to identify all major metabolites, as they may retain biological activity and have their own environmental effects. imdea-agua.org

Environmental Persistence and Degradation: Studies are needed to determine the persistence of (S)-secnidazole and its metabolites in soil and water. Secnidazole is known to be degraded by factors such as oxidation, photolysis, temperature, and light, and these degradation pathways need to be thoroughly characterized. researchgate.net

Ecotoxicity and Resistance: The potential for (S)-secnidazole to exert toxic effects on non-target organisms (e.g., algae, aquatic invertebrates) must be assessed. Furthermore, the contribution of low-level environmental concentrations of (S)-secnidazole to the development and spread of antimicrobial resistance in environmental bacteria is a critical area for investigation. researchgate.net

Q & A

Q. What is the mechanism of action of (S)-secnidazole, and how does it differ from other nitroimidazole derivatives?

(S)-Secnidazole is reduced intracellularly in microbial cells, generating reactive intermediates that disrupt DNA helix stability and inhibit nucleic acid synthesis, leading to cell death . Unlike other nitroimidazoles (e.g., metronidazole), its chiral (S)-configuration enhances pharmacokinetic properties, including prolonged half-life (~17–20 hours), enabling single-dose regimens .

Q. What validated analytical methods are recommended for quantifying (S)-secnidazole in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm)
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v)
  • Flow rate : 1.0 mL/min
  • Detection : 320 nm . Validation requires testing linearity (2–50 µg/mL), accuracy (≥95%), and precision (RSD <2%) .

Q. How should researchers design a literature review to identify gaps in (S)-secnidazole studies?

Apply the PICO framework :

  • Population : Target microbial strains (e.g., Trichomonas vaginalis, Gardnerella vaginalis).
  • Intervention : (S)-secnidazole dosing regimens (e.g., 2 g single dose).
  • Comparison : Alternative therapies (e.g., metronidazole, tinidazole).
  • Outcome : Microbiological cure rates, adverse event profiles . Use databases like PubMed and Web of Science with Boolean terms: ("secnidazole" AND pharmacokinetics) NOT "mass production" .

Q. What endpoints are critical in clinical trials evaluating (S)-secnidazole for bacterial vaginosis (BV)?

  • Primary : Nugent score normalization (≤3) at test-of-cure (TOC) visits (6–12 days post-treatment).
  • Secondary : Clinical cure (absence of BV symptoms), relapse rates at 30 days, and patient-reported adherence . Statistical superiority over placebo in pivotal trials demonstrated 67–70% cure rates vs. 17–19% for placebo .

Advanced Research Questions

Q. How can bioenhancers like piperine improve (S)-secnidazole bioavailability, and what experimental protocols validate this synergy?

Piperine inhibits cytochrome P450 enzymes and intestinal glucuronidation, increasing (S)-secnidazole absorption.

  • Protocol : Co-administer (S)-secnidazole (1 g) with piperine (20 mg) in rat models.
  • Analysis : Compare AUC (0–∞) and Cmax via HPLC. Results show a 2.5-fold AUC increase, enabling dose reduction by 66% .

Q. What strategies resolve contradictions in pharmacokinetic data between preclinical and clinical studies?

Discrepancies in half-life (e.g., 13.86 hours in humans vs. 8–10 hours in rodents) require:

  • Interspecies scaling : Adjust for metabolic rate differences using allometric models.
  • In vitro-in vivo correlation (IVIVC) : Validate with simulated gastric fluid assays .

Q. How to design a study evaluating (S)-secnidazole efficacy in co-infected populations (e.g., BV and trichomoniasis)?

  • Design : Post-hoc analysis of phase 3 trials with stratified randomization.
  • Inclusion criteria : Women with Nugent score ≥4 and T. vaginalis-positive PCR.
  • Outcomes : Dual cure rates (97.7% for secnidazole vs. 0% placebo) and safety in co-infected subgroups .

Q. What methodologies validate novel (S)-secnidazole formulations (e.g., soft gelatin capsules)?

  • Stability testing : Accelerated conditions (40°C/75% RH for 6 months) to assess degradation.
  • Bioequivalence : Cross-over studies comparing Cmax and Tmax of novel vs. reference formulations.
  • In vitro release : USP Apparatus II (paddle method) in pH 4.5 buffer .

Methodological Guidance for Data Analysis

Q. How to address variability in HPLC results for (S)-secnidazole plasma quantification?

  • Preprocessing : Deproteinize samples with zinc sulfate and sodium hydroxide (1:1 v/v).
  • Calibration : Use internal standards (e.g., tinidazole) to correct matrix effects.
  • Statistical analysis : Report mean ± SD for triplicate measurements and apply Grubbs’ test to exclude outliers .

Q. What statistical approaches differentiate efficacy outcomes in non-inferiority trials?

  • Analysis : Two-sided 95% CI for cure rate differences (secnidazole vs. comparator).
  • Non-inferiority margin : ≤10% difference (FDA guidance).
  • Sample size : ≥200 participants per arm to achieve 80% power .

Tables for Key Data

Parameter Value (Human Study) Value (Rat Study with Piperine)
Cmax (mg/L)16.24 ± 0.4824.8 ± 1.2
AUC (h·mg/L)349.05 ± 20.9852.3 ± 45.6
Half-life (h)13.86 ± 0.9210.2 ± 1.5
Reference

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.